4-Cyclobutylcyclohexan-1-amine
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Overview
Description
4-Cyclobutylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a cyclobutyl group and an amine group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with cyclobutyl bromide, followed by reductive amination. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation step. The reductive amination step can be carried out using reagents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of cyclobutyl-substituted cyclohexanone in the presence of ammonia or an amine source can be employed. The use of high-pressure reactors and optimized catalysts can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines, amides
Scientific Research Applications
4-Cyclobutylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Cyclobutylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target. The cyclobutyl and cyclohexane rings provide structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the cyclohexane ring.
4-Cyclohexylcyclohexan-1-amine: Similar structure with an additional cyclohexane ring instead of cyclobutyl .
Uniqueness
4-Cyclobutylcyclohexan-1-amine is unique due to the presence of both cyclobutyl and cyclohexane rings, which confer distinct steric and electronic properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N |
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Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-cyclobutylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7,11H2 |
InChI Key |
DNZIRNWEHCZCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCC(CC2)N |
Origin of Product |
United States |
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